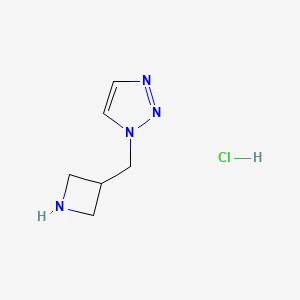

1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

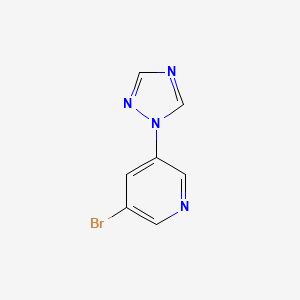

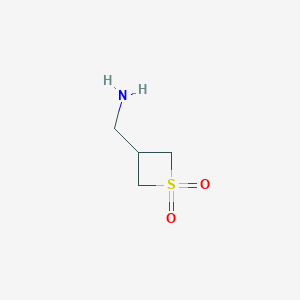

The compound “1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride” is likely to be a salt due to the presence of hydrochloride. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines are generally synthesized from beta-lactams or from amino acids via cyclization . The 1,2,3-triazole ring can be synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a 1,2,3-triazole ring via a methylene (-CH2-) group. The hydrochloride indicates the presence of a chloride ion, suggesting the compound might exist as a salt .Chemical Reactions Analysis

Azetidines are known to participate in various reactions due to the strain of the four-membered ring. They can undergo ring-opening reactions, substitutions, and additions . The 1,2,3-triazole ring is generally stable and can act as a bioisostere for various functional groups in medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a salt, it is likely to be soluble in water. The presence of nitrogen in the azetidine and 1,2,3-triazole rings might also confer basicity .Applications De Recherche Scientifique

Novel Azetidinone Derivatives for Anti-Tubercular Activity

Research focused on novel azetidinone derivatives, incorporating 1, 2, 4-triazole, highlighted their potential as anti-tubercular agents. These compounds were evaluated for activity against Mycobacterium tuberculosis, with certain analogues showing promising results compared to standard drugs (Thomas, George, & Harindran, 2014).

Synthesis of Azetidin-2-One-4-Spiro-5′-(1′,2′,3′-Dithiazoles) and Bis(2-Oxo-Azetidin-4-Yl) Trisulfides

Another study reported the synthesis of azetidin-2-one-4-spiro-5′-(1′,2′,3′-dithiazoles) and bis(2-oxo-azetidin-4-yl) trisulfides. These compounds were produced from 5-arylimino-4-chloro-5H-1,2,3-dithiazoles and showed good yields, representing a new class of compounds for potential biological evaluation (Jeon, Kim, & Park, 2001).

Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-Ylmethyl-2,3-Dihydronaphtho[1,2-B]Furan-4,5-Diones

A series of 1,2-naphthoquinones tethered to 1,2,3-1H-triazoles were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The presence of aromatic rings in the 1,2,3-1H-triazole moiety was found to significantly enhance cytotoxic activity (Chipoline et al., 2018).

Scientific and Technological Prospecting of 1H-1,2,3-Triazoles

A study on the technological advancements involving 1H-1,2,3-triazoles showed their growing significance in various technological sectors, including chemistry, metallurgy, and new technologies. The research highlighted the increasing number of patents filed for innovations related to 1H-1,2,3-triazole derivatives (Caiana, Santos, de Oliveira, & Freitas, 2022).

Discovery of Aziridine-Triazole Conjugates as Selective MMP-2 Inhibitors

A study involving the synthesis of (aryltriazolyl)methylaziridines identified them as novel, selective inhibitors of matrix metalloproteinase-2. These compounds, free from hydroxamic acid, showed potential for therapeutic applications (Kreituss et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(azetidin-3-ylmethyl)triazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-2-10(9-8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZJUQPHMUSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=CN=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)